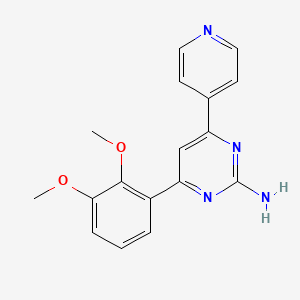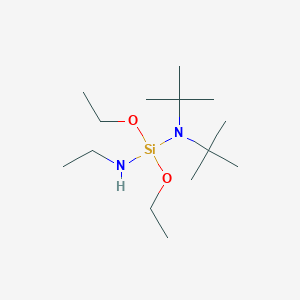![molecular formula C10H12N3O5P B14185738 {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid CAS No. 1086386-42-6](/img/structure/B14185738.png)
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety linked to a phosphonic acid group via an ethoxy bridge, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid typically involves the following steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.
Attachment of the Ethoxy Linker: The ethoxy group is introduced through an etherification reaction.
Introduction of the Phosphonic Acid Group: The final step involves the phosphorylation of the ethoxy group to form the phosphonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the benzotriazinone ring or the phosphonic acid group.
Substitution: The ethoxy linker can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological systems.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of {[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, while the phosphonic acid group can participate in binding to metal ions or other molecules. These interactions can modulate biochemical pathways and exert various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid: Unique due to its combination of benzotriazinone and phosphonic acid groups.
This compound analogs: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1086386-42-6 |
|---|---|
Molekularformel |
C10H12N3O5P |
Molekulargewicht |
285.19 g/mol |
IUPAC-Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C10H12N3O5P/c14-10-8-3-1-2-4-9(8)11-12-13(10)5-6-18-7-19(15,16)17/h1-4H,5-7H2,(H2,15,16,17) |
InChI-Schlüssel |
PUZYUQXVGHEZPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCOCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)


![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)

![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
